molecular formula C22H42N4O4 B14181841 D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- CAS No. 849418-68-4

D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl-

Cat. No.: B14181841
CAS No.: 849418-68-4
M. Wt: 426.6 g/mol
InChI Key: VHWFHHOMVKSEMM-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- typically involves the sequential coupling of amino acids and fatty acid chains. The process begins with the protection of amino groups, followed by the coupling of D-alanine with N-acetyl-D-alanylglycine.

Industrial Production Methods

Industrial production of this compound often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides and peptide-like compounds. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin .

Chemical Reactions Analysis

Types of Reactions

D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate relationships.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • L-Alaninamide, N-acetyl-L-alanylglycyl-N-dodecyl-
  • D-Alaninamide, N-acetyl-D-alanylglycyl-N-octyl-
  • D-Alaninamide, N-acetyl-D-alanylglycyl-N-hexyl-

Uniqueness

D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- is unique due to its specific combination of amino acids and fatty acid chains.

Properties

CAS No.

849418-68-4

Molecular Formula

C22H42N4O4

Molecular Weight

426.6 g/mol

IUPAC Name

(2R)-2-acetamido-N-[2-[[(2R)-1-(dodecylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide

InChI

InChI=1S/C22H42N4O4/c1-5-6-7-8-9-10-11-12-13-14-15-23-21(29)18(3)26-20(28)16-24-22(30)17(2)25-19(4)27/h17-18H,5-16H2,1-4H3,(H,23,29)(H,24,30)(H,25,27)(H,26,28)/t17-,18-/m1/s1

InChI Key

VHWFHHOMVKSEMM-QZTJIDSGSA-N

Isomeric SMILES

CCCCCCCCCCCCNC(=O)[C@@H](C)NC(=O)CNC(=O)[C@@H](C)NC(=O)C

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.